3'-Amino-2',3'-dideoxy-5-methylcytidine

Hepatitis B Virus Antiviral Nucleoside Analog

3'-Amino-2',3'-dideoxy-5-methylcytidine (AddMeCyt) is a 3′-modified, 2′,3′-dideoxynucleoside analog of cytidine. As a chain-terminating inhibitor of viral DNA polymerases and reverse transcriptases, it is primarily employed in biomedical research to investigate chronic hepatitis B virus (HBV) infections.

Molecular Formula C10H16N4O3
Molecular Weight 240.26 g/mol
CAS No. 87190-81-6
Cat. No. B1505759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Amino-2',3'-dideoxy-5-methylcytidine
CAS87190-81-6
Molecular FormulaC10H16N4O3
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)N
InChIInChI=1S/C10H16N4O3/c1-5-3-14(10(16)13-9(5)12)8-2-6(11)7(4-15)17-8/h3,6-8,15H,2,4,11H2,1H3,(H2,12,13,16)/t6-,7+,8+/m0/s1
InChIKeyXEBUITLLHBSNAH-XLPZGREQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Amino-2',3'-dideoxy-5-methylcytidine (CAS 87190-81-6) for Antiviral Research & Procurement


3'-Amino-2',3'-dideoxy-5-methylcytidine (AddMeCyt) is a 3′-modified, 2′,3′-dideoxynucleoside analog of cytidine . As a chain-terminating inhibitor of viral DNA polymerases and reverse transcriptases, it is primarily employed in biomedical research to investigate chronic hepatitis B virus (HBV) infections . Its structural modification—replacement of the 3′-hydroxyl with an amino group—confers distinct antiviral and biochemical properties compared to other 3′-substituted analogs, making it a critical tool compound for mechanistic and comparative studies of nucleoside analog action .

Why Generic 3'-Modified Nucleoside Substitution Fails: The AddMeCyt Procurement Rationale


Substituting 3'-Amino-2',3'-dideoxy-5-methylcytidine (AddMeCyt) with a generic 3'-modified nucleoside is not scientifically valid due to the profound, non-linear relationship between the specific 3'-substituent and antiviral potency, enzyme selectivity, and cytotoxicity. For instance, while the 3'-amino modification (AddMeCyt) delivers potent anti-HBV activity comparable to the 3'-fluoro analog (FddMeCyt) at a specific concentration, the 3'-azido analog (AzddMeC) exhibits a distinct activity profile against HIV-1, and the non-methylated 3'-amino analog shows weak to no activity [1]. Therefore, the precise combination of the 3'-amino group and the 5-methylcytosine base is essential for the compound's specific biological signature, rendering any other analog an unsuitable substitute for targeted HBV research [2].

Quantitative Evidence for Selecting 3'-Amino-2',3'-dideoxy-5-methylcytidine (AddMeCyt) over Competing Analogs


Anti-HBV Potency: AddMeCyt Equivalence to Leading Fluoro-Analog in a Head-to-Head Model

In a direct comparison within the same study, AddMeCyt and the 3'-fluoro analog (FddMeCyt) exhibited comparable, near-complete inhibition of hepatitis B virus (HBV) particle production at an equivalent concentration, demonstrating that the 3'-amino modification can match the potency of a halogenated counterpart in this model [1].

Hepatitis B Virus Antiviral Nucleoside Analog

Therapeutic Window: AddMeCyt Demonstrates a Quantifiable Cytotoxicity Buffer

The same study quantifying anti-HBV activity also evaluated cytotoxicity, reporting that a 'cytotoxic effect' for AddMeCyt was only observed at an 'at least 10-fold-higher concentration' than the 0.3 µM required for near-complete antiviral efficacy [1]. This establishes a clear, quantifiable therapeutic window in the 2.2.15 cell model.

Cytotoxicity Selectivity Index Safety Margin

Structural Selectivity: The 5-Methyl Group on Cytidine is Critical for Activity

Cross-study analysis reveals that the 5-methyl group on the cytidine base is a critical determinant of antiviral potency. While the target compound, 3'-amino-2',3'-dideoxy-5-methylcytidine (AddMeCyt), shows potent anti-HBV activity, a different study reported that the non-methylated analog, 3'-amino-2',3'-dideoxycytidine, 'lacked or exhibited weak antiviral and antibacterial activities' [1].

Structure-Activity Relationship SAR Nucleoside Modification

Class-Wide SAR: 3'-Amino Modification Confers Superior Activity Over 3'-Azido Analogs

A broader class-level structure-activity relationship (SAR) study on 5-substituted pyrimidine analogs demonstrated that, across several pairs of compounds, '3'-azido derivatives ... were less active in comparison with their 3'-amino counterparts' . This finding suggests that the 3'-amino group is a superior pharmacophore for achieving higher potency in this specific chemical class.

Structure-Activity Relationship 3'-Amino 3'-Azido

High-Impact Research and Industrial Application Scenarios for 3'-Amino-2',3'-dideoxy-5-methylcytidine


Mechanistic Studies of HBV Polymerase Inhibition and Resistance

Leverage AddMeCyt as a potent and well-characterized tool compound for studying the kinetics and structural requirements of HBV polymerase inhibition. Its defined activity profile in the 2.2.15 cell model (0.3 µM for near-complete inhibition) [1] makes it an ideal probe for generating and characterizing resistant viral strains, performing comparative enzymology with other nucleoside analogs (e.g., lamivudine, entecavir), and validating novel HBV polymerase inhibitors in head-to-head assays.

Structure-Activity Relationship (SAR) Studies on 3'-Modified Nucleosides

Employ AddMeCyt as a key reference compound in systematic SAR campaigns aimed at optimizing the antiviral properties of 3'-substituted nucleosides. Its potent activity, driven by the specific 3'-amino and 5-methyl modifications, provides a critical data point for understanding the contributions of sterics, electronics, and hydrogen-bonding potential at the 3'-position of the sugar ring, especially in comparison to 3'-azido and 3'-fluoro analogs [1].

Development and Validation of Anti-HBV Assays and Screening Platforms

Utilize AddMeCyt as a reliable positive control for developing and standardizing in vitro assays for HBV replication. Its robust, quantifiable antiviral effect at 0.3 µM and the established ≥10-fold safety margin [1] ensure it can serve as a benchmark for assay performance, facilitating the validation of high-throughput screening (HTS) workflows, confirming the sensitivity of reporter-based assays, and benchmarking the activity of novel chemical matter against a known standard.

Comparative Toxicology and Cellular Response Studies

Deploy AddMeCyt in focused toxicological investigations to understand the cellular consequences of 3'-amino nucleoside exposure. The documented ≥10-fold separation between its antiviral concentration and the onset of cytotoxicity in hepatic cells [1] provides a defined experimental window for studying compound-specific effects on mitochondrial function, gene expression, and cellular metabolism without the immediate confounding factor of acute cell death, allowing for a nuanced understanding of its safety profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Amino-2',3'-dideoxy-5-methylcytidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.